molecular formula C10H14N4S B185275 5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 51646-18-5

5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B185275
CAS RN: 51646-18-5
M. Wt: 222.31 g/mol
InChI Key: CVMHSASTUPISRA-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds, despite their relatively simple structure, has proved to be remarkably versatile in different areas of drug design . The ring system of these compounds is isoelectronic with that of purines, and depending on the choice of substituents, it has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 . Over the years, different methods have been developed to access these heterocyclic compounds with nitrogenous rings . For example, one synthetic method involves starting from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring .


Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple . It is isoelectronic with that of purines, making it a potential surrogate of the purine ring . The choice of substituents can alter the properties of the compound, making it a versatile scaffold in medicinal chemistry .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine ring has been exploited in various ways due to its metal-chelating properties . For instance, mono- and dinuclear platinum(II) coordination compounds of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have been synthesized .

Future Directions

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Given its versatility and the potential for various substituents, it is likely that future research will continue to explore this scaffold for new applications in drug design .

properties

IUPAC Name

5,7-dimethyl-2-propylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4S/c1-4-5-15-10-12-9-11-7(2)6-8(3)14(9)13-10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMHSASTUPISRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN2C(=CC(=NC2=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365297
Record name 5,7-dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

51646-18-5
Record name 5,7-Dimethyl-2-(propylthio)[1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51646-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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